molecular formula C14H21BrClNO B1466554 2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220032-45-0

2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1466554
CAS No.: 1220032-45-0
M. Wt: 334.68 g/mol
InChI Key: DCTGDXWZWXJAOX-UHFFFAOYSA-N
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Description

2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C14H21BrClNO and its molecular weight is 334.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-[(4-bromophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c15-13-6-4-12(5-7-13)11-17-10-8-14-3-1-2-9-16-14;/h4-7,14,16H,1-3,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTGDXWZWXJAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound features a piperidine ring and a bromobenzyl group, which contribute to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H17_{17}BrN1_{1}O1_{1}
  • Molecular Weight : Approximately 284.19 g/mol

The presence of the bromobenzyl group enhances the compound's reactivity, allowing it to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The bromobenzyl moiety can modulate enzyme activity by interacting with active sites or allosteric sites, potentially influencing metabolic pathways.
  • Receptor Binding : The piperidine ring may participate in hydrogen bonding with receptors, affecting neurotransmitter systems or other signaling pathways.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

CompoundActivityReference
4-(4-bromophenyl)piperidineAntibacterial (MIC < 100 µg/mL)
Thiazole derivativesAntimicrobial (comparable to standard drugs)

2. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. For example, structural analogs have demonstrated cytotoxic effects against several cancer cell lines, including significant inhibition of cell proliferation.

Cell LineIC50_{50} (µM)Reference
A-431 (epidermoid carcinoma)< 10
Jurkat (T-cell leukemia)< 5

3. Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of piperidine derivatives. Interaction studies have shown that these compounds can influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Anticonvulsant Activity : A piperidine derivative demonstrated significant anticonvulsant effects in animal models, indicating that modifications in the structure could enhance therapeutic efficacy against seizure disorders .
  • Investigation of Cytotoxicity : Research involving structural analogs revealed that certain substitutions on the piperidine ring increased cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that could guide future drug development .

Scientific Research Applications

Pharmaceutical Research Applications

The compound is primarily explored for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Its structure allows for specific interactions with neurotransmitter systems, making it a candidate for drug development.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique piperidine ring structure allows chemists to create derivatives with altered biological activities.

Synthesis Pathways

  • Substitution Reactions : Utilization of nucleophilic substitution methods can introduce various functional groups.
  • Reduction and Oxidation Reactions : Commonly employed reagents include lithium aluminum hydride for reductions and potassium permanganate for oxidations.

Biomedical Research Applications

The compound is significant in biomedical research, particularly concerning its effects on neurological pathways and its potential therapeutic roles.

Research Focus Areas

  • Neuroscience : Investigations into the compound's influence on dopaminergic signaling pathways indicate its potential application in managing disorders such as schizophrenia and bipolar disorder .
  • Drug Development : The compound is being evaluated for its efficacy in treating various conditions, including anxiety disorders and pain management .

Case Studies

Several case studies have documented the pharmacological effects of 2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride:

  • Dopamine Receptor Agonism :
    • A study indicated that the compound acts selectively on D3 receptors with an EC50 value around 710 nM, which may reduce the risk of impulse control disorders associated with broader-spectrum dopaminergic agents.
  • Impact on Mood Disorders :
    • Research has suggested that compounds affecting serotonin pathways can alleviate symptoms of depression and anxiety .
  • Anticancer Activity :
    • In vitro assays showed cytotoxic effects against specific cancer cell lines, indicating potential as an anticancer agent. For example, an IC50 value of approximately 0.5 μM was observed against MLL-AF9 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
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2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.